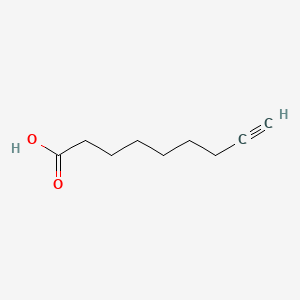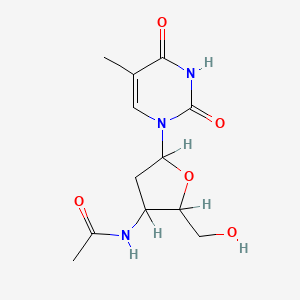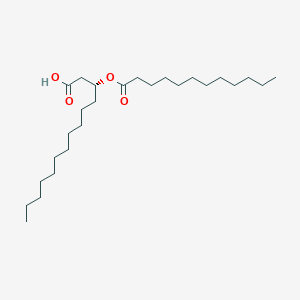
五氟苯肼
描述
Synthesis Analysis
The synthesis of pentafluorophenylhydrazine involves various methods, including the reaction of pentafluorophenyl with metal chlorides to obtain different complexes (Rieber & Beck, 2018) and one-pot preparation methods for obtaining pentafluorophenyl derivatives in high yield and purity (Jacobsen et al., 1991).
Molecular Structure Analysis
The molecular structure of pentafluorophenylhydrazine derivatives has been analyzed through various techniques, demonstrating unique structural characteristics. For example, the cyclization of 1-pentafluorophenyl-4-trimethylsilyl-2,4-diaza-1,3-dithia-2,3-butadiene leads to a compound with an almost planar molecular geometry (Zibarev et al., 1992).
Chemical Reactions and Properties
Pentafluorophenylhydrazine undergoes various chemical reactions, leading to the synthesis of complex molecules. The reactions with polychloromethanes in the presence of AlCl3 produce N-pentafluorophenyl-hydrazidoyl dichlorides and chlorides, demonstrating its reactivity and potential for synthesizing novel compounds (Petrova et al., 1985).
Physical Properties Analysis
The physical properties of pentafluorophenylhydrazine derivatives, such as crystallization behaviors and molecular interactions, have been extensively studied, revealing insights into their stability and reactivity. For instance, cocrystals of 2,3,4,5,6-pentafluorophenol with phenazine have been prepared, showcasing the compound's ability to form stable structures through specific molecular interactions (Czapik & Gdaniec, 2011).
科学研究应用
细胞DNA中脱嘌呤/脱嘧啶位点的定量
五氟苯肼 (PFPH) 用于一种严格定量基因组DNA中脱嘌呤/脱嘧啶 (AP) 位点的方法 {svg_1}. 该方法包括使用内切核酸酶和外切核酸酶对含AP位点的DNA进行酶切,用PFPH衍生化,加入同位素标记的PFPH衍生物作为内标,以及用液相色谱-串联质谱 (LC-MS/MS) 进行定量 {svg_2}. 这种方法可以灵敏而选择性地定量DNA中的AP位点 {svg_3}.
人血浆中萘丁美酮和睾酮的分析
PFPH衍生物已被用于提高大气压化学电离质谱法 (APCI–MS) 分析萘丁美酮和睾酮的灵敏度 {svg_4}. PFPH衍生物在负离子APCI中经历有效的解离电子捕获电离,在正离子APCI中经历质子化 {svg_5}. 该方法显著提高了萘丁美酮和睾酮的灵敏度 {svg_6}.
安全和危害
作用机制
Target of Action
Pentafluorophenylhydrazine (PFPH) primarily targets apurinic/apyrimidinic (AP) sites in cellular DNA . AP sites are common DNA lesions that arise from spontaneous hydrolysis of the N-glycosidic bond and base-excision repair mechanisms of the modified bases .
Mode of Action
PFPH interacts with its targets through a process of derivatization . This involves enzymatic digestion of AP site-containing DNA by endo- and exonucleases, followed by derivatization with PFPH . An isotopically labeled PFPH derivative is then added as an internal standard .
Biochemical Pathways
The interaction of PFPH with AP sites affects the DNA repair pathway . AP sites are formed from oxidation, halogenation, alkylation, and nitrosylation reactions at the nucleobases . By targeting these sites, PFPH plays a role in the body’s response to DNA damage.
Result of Action
The action of PFPH results in the quantification of AP sites in genomic DNA . This is achieved through a combination of PFPH derivatization and liquid chromatography–coupled tandem mass spectrometry (LC-MS/MS) analysis . The method allows for sensitive and selective quantification of AP sites in DNA .
Action Environment
The action, efficacy, and stability of PFPH can be influenced by various environmental factors.
生化分析
Biochemical Properties
Pentafluorophenylhydrazine plays a significant role in various biochemical reactions. It is commonly used as a derivatizing agent in analytical chemistry, particularly in the quantification of apurinic/apyrimidinic sites in cellular DNA . Pentafluorophenylhydrazine interacts with enzymes such as endonucleases and exonucleases during the enzymatic digestion of DNA. The compound forms stable derivatives with aldehydic groups, which can then be quantified using liquid chromatography-mass spectrometry (LC-MS/MS) . These interactions are crucial for the accurate measurement of DNA damage and repair mechanisms.
Cellular Effects
Pentafluorophenylhydrazine has notable effects on various types of cells and cellular processes. It is used to quantify DNA lesions, specifically apurinic/apyrimidinic sites, which are common DNA lesions resulting from spontaneous hydrolysis and base-excision repair mechanisms . The presence of pentafluorophenylhydrazine in cellular assays allows for the sensitive and selective detection of these lesions, providing valuable information on DNA damage and repair pathways. Additionally, pentafluorophenylhydrazine can influence cell signaling pathways and gene expression by interacting with DNA and other biomolecules involved in these processes.
Molecular Mechanism
The molecular mechanism of pentafluorophenylhydrazine involves its ability to form stable derivatives with aldehydic groups in DNA. This interaction is facilitated by the compound’s high reactivity towards carbonyl groups, allowing it to bind to apurinic/apyrimidinic sites in DNA . The resulting derivatives can be quantified using LC-MS/MS, providing a sensitive and accurate measure of DNA damage. Pentafluorophenylhydrazine also exhibits enzyme inhibition or activation properties, depending on the specific biochemical context. These interactions can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentafluorophenylhydrazine can change over time. The compound is relatively stable under standard storage conditions, but its reactivity may decrease over extended periods. Studies have shown that pentafluorophenylhydrazine can maintain its effectiveness in quantifying DNA lesions for several months when stored properly . Long-term exposure to environmental factors such as light and moisture can lead to degradation and reduced efficacy. It is essential to monitor the stability of pentafluorophenylhydrazine in laboratory settings to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of pentafluorophenylhydrazine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, pentafluorophenylhydrazine can induce adverse effects, including toxicity and cellular damage . It is crucial to determine the appropriate dosage for specific experimental conditions to minimize potential risks and ensure the accuracy of the results. Threshold effects and toxicological profiles should be carefully evaluated in animal studies to establish safe and effective dosage ranges.
Metabolic Pathways
Pentafluorophenylhydrazine is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . The metabolic pathways of pentafluorophenylhydrazine involve its interaction with enzymes and cofactors involved in DNA repair and damage response mechanisms. The compound’s ability to form stable derivatives with aldehydic groups in DNA is a key aspect of its metabolic activity. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of pentafluorophenylhydrazine within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, pentafluorophenylhydrazine can interact with various biomolecules, leading to its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function, influencing its overall efficacy in biochemical assays.
Subcellular Localization
Pentafluorophenylhydrazine exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is known to target DNA within the nucleus, where it forms stable derivatives with apurinic/apyrimidinic sites . This localization is facilitated by the compound’s ability to interact with nuclear proteins and DNA repair enzymes. Additionally, pentafluorophenylhydrazine may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and effects.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUWCJUPSUFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232003 | |
| Record name | (Pentafluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan flakes; [Alfa Aesar MSDS] | |
| Record name | Pentafluorophenylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16422 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
828-73-9 | |
| Record name | (Pentafluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pentafluorophenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentafluorophenyl)hydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Pentafluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (PENTAFLUOROPHENYL)HYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97PJY742J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1196874.png)



![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)
![2-methyl-5-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1196883.png)


